molecular formula C19H19N5O2S B2422455 4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034609-58-8

4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2422455
CAS No.: 2034609-58-8
M. Wt: 381.45
InChI Key: BNYASLIMKZWBBO-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-16(27-19(21-13)24-8-3-4-9-24)17(25)20-7-12-23-11-6-14-5-10-22(2)15(14)18(23)26/h3-6,8-11H,7,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYASLIMKZWBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=CC4=C(C3=O)N(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazole : A five-membered ring containing sulfur and nitrogen.
  • Pyrrole : A five-membered aromatic ring with nitrogen.
  • Pyridine : A six-membered aromatic ring containing nitrogen.
  • Carboxamide : A functional group derived from carboxylic acids.

These structural features contribute to the compound's biological activity, particularly in targeting various cellular pathways.

Antiproliferative Activity

Research indicates that derivatives of pyrrole and pyridine compounds often exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that modifications in substituents can lead to variations in IC50 values (the concentration required to inhibit 50% of cell growth), which is crucial for assessing their potential as anticancer agents.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (μM)Reference
Compound AHeLa0.058
Compound BMDA-MB-2310.0046
Compound CHepG21.30

The data suggest that the presence of specific functional groups, such as hydroxyl (-OH) or methoxy (-OCH3), can enhance antiproliferative activity by improving solubility and cellular uptake.

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators, leading to cell cycle arrest.
  • Induction of Apoptosis : Studies have indicated that certain derivatives can trigger programmed cell death in malignant cells.
  • Targeting Specific Kinases : The thiazole and pyridine moieties may interact with kinase pathways critical for cancer cell survival.

Study 1: Efficacy Against Breast Cancer

In a study focusing on breast cancer models, the compound demonstrated a significant reduction in tumor size when administered in vivo. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis, as indicated by decreased expression levels of vascular endothelial growth factor (VEGF).

Study 2: Antimicrobial Properties

Beyond anticancer effects, related compounds have shown antimicrobial activity. For instance, certain derivatives exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential therapeutic applications beyond oncology.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound and its analogs?

The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the pyrrolo[2,3-c]pyridine core. Key steps include:

  • Thiazole ring formation : Condensation reactions between thiourea derivatives and α-haloketones under basic conditions .
  • Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-5-carboxylic acid and the amine-containing pyrrolo-pyridine intermediate .
  • Optimization : Solvent polarity (DMF or acetonitrile), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:acid) are critical to minimize side reactions .

Q. How can researchers verify the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., thiazole C-2 pyrrole vs. C-4 methyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., observed [M+H]+^+ vs. calculated for C20H19N5O2S_{20}H_{19}N_5O_2S) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. What preliminary assays are recommended to assess biological activity?

Initial screening should focus on target-agnostic assays:

  • Kinase inhibition profiling : Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) due to structural similarity to pyrrolo-pyridine kinase inhibitors .
  • Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
  • Solubility and stability : HPLC-based kinetic solubility in PBS (pH 7.4) and microsomal stability studies to prioritize analogs .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict:

  • Reaction barriers : Identify rate-limiting steps (e.g., amide bond formation vs. ring closure) .
  • Solvent effects : COSMO-RS simulations to select solvents that stabilize transition states (e.g., DMF vs. THF) .
  • Byproduct prediction : Machine learning models (e.g., Chemprop) trained on reaction databases to flag competing pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Batch analysis : LC-MS purity checks (>95%) and counterion characterization (e.g., trifluoroacetate vs. hydrochloride salts) .
  • Meta-analysis : Cross-reference IC50_{50} values with structural analogs (e.g., substituent effects at the pyrrole N-1 position) .

Q. How can researchers design experiments to elucidate the mechanism of action?

A tiered experimental framework is recommended:

Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment (e.g., apoptosis vs. cell cycle arrest) .

Chemical proteomics : Use alkyne-tagged analogs for click chemistry-based pull-downs to map protein targets .

Cryo-EM or X-ray crystallography : Resolve compound-target complexes (e.g., kinase ATP-binding pockets) to guide structure-based optimization .

Q. What advanced techniques improve yield in multi-step syntheses?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., thiazole cyclization) to enhance reproducibility and safety .
  • DoE (Design of Experiments) : Taguchi or Plackett-Burman designs to optimize variables (e.g., temperature, catalyst loading) with minimal runs .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Methodological Considerations

Q. How to address low solubility in biological assays?

  • Formulation : Use co-solvents (e.g., 10% DMSO/PEG 400) or nanoformulations (liposomes) .
  • Pro-drug design : Introduce ionizable groups (e.g., phosphate esters) at the thiazole carboxylate .

Q. Validating target specificity in kinase inhibition studies

  • Selectivity screens : Compare activity against >400 kinases (e.g., DiscoverX KINOMEscan®) .
  • Resistant mutants : Engineer kinase active-site mutations (e.g., T315I in BCR-ABL) to confirm binding mode .

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